3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
Description
3-(1H-Imidazol-4-yl)propan-1-ol hydrochloride is a hydrochloride salt of an imidazole-containing alcohol. Its molecular formula is C₇H₁₀N₂O·HCl (CAS: 220919-94-8), with a molecular weight of 176.63 g/mol . The compound features a hydroxyl group on a three-carbon chain attached to the 4-position of the imidazole ring. This structural motif is significant in medicinal chemistry due to imidazole’s role in biological systems, such as histamine analogs and enzyme inhibitors. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Properties
IUPAC Name |
3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c9-3-1-2-6-4-7-5-8-6;/h4-5,9H,1-3H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBYVQLUVKXEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152028-81-4 | |
| Record name | 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
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Deprotonation : Imidazole (pKa ≈ 6.95) is deprotonated using anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
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Substitution : The alkoxide ion attacks the electrophilic carbon of 3-chloropropanol, displacing chloride.
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Salt Formation : The product is treated with hydrochloric acid (HCl) to yield the hydrochloride salt.
Key Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of both reactants |
| Temperature | 60–80°C | Balances reaction rate and side reactions |
| Reaction Time | 12–24 hours | Ensures completion of substitution |
| Base | K₂CO₃ (1.5 equiv) | Maintains pH without hydrolyzing chloropropanol |
Purification typically involves recrystallization from ethanol/water (3:1 v/v), achieving >85% purity.
Reductive Amination of 3-(Imidazol-4-yl)propanal
Alternative routes employ reductive amination to introduce the hydroxyl group post-imidazole coupling. This method is advantageous for avoiding competing elimination reactions.
Synthetic Steps
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Aldehyde Formation : 3-(Imidazol-4-yl)propanal is synthesized via oxidation of 3-(imidazol-4-yl)propan-1-ol using pyridinium chlorochromate (PCC).
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Reductive Amination : The aldehyde reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) at pH 5–6.
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Hydrochloride Salt Formation : The amine intermediate is treated with HCl gas in diethyl ether.
Optimization Insights
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Catalyst : NaBH₃CN outperforms NaBH₄ due to selective reduction of imine intermediates.
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pH Control : Buffering with acetic acid prevents imidazole ring protonation, ensuring reaction specificity.
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Yield : 70–75% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Industrial-Scale Production via Continuous Flow Reactors
For large-scale synthesis, continuous flow systems enhance reproducibility and safety. A patented method (EP0423524A2) describes the following workflow:
Process Overview
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Reactor Setup : Imidazole and 3-chloropropanol are fed into a tubular reactor at 10 L/min.
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Residence Time : 30 minutes at 75°C.
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In-line Neutralization : HCl is introduced downstream to precipitate the product.
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Filtration : Automated belt filters remove solids, which are washed with cold ethanol.
Scalability Metrics
| Metric | Value |
|---|---|
| Throughput | 50 kg/hour |
| Purity | 92–94% |
| Energy Consumption | 15 kWh/kg |
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 78–82 | 85–90 | Moderate |
| Reductive Amination | 70–75 | 88–92 | Low |
| Continuous Flow | 90–94 | 92–94 | High |
Cost Considerations
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Nucleophilic Substitution : Low-cost reagents but requires extensive purification.
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Continuous Flow : Higher initial capital investment but reduced labor costs.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group in 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride can undergo oxidation to form carbonyl derivatives. For example:
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Primary oxidation : Conversion to 3-(1H-imidazol-4-yl)propanal under mild conditions using pyridinium chlorochromate (PCC) in dichloromethane.
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Strong oxidation : Formation of 3-(1H-imidazol-4-yl)propanoic acid using potassium permanganate (KMnO₄) in acidic conditions.
Key factors influencing oxidation :
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Choice of oxidizing agent (e.g., PCC preserves the imidazole ring integrity, while KMnO₄ may require controlled pH to avoid side reactions).
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Temperature (higher temperatures accelerate overoxidation) .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution reactions, enabling the synthesis of ethers and esters:
Table 1: Common Substitution Reactions and Conditions
Mechanistic studies highlight the role of the hydroxyl group’s nucleophilicity, which is enhanced by the electron-rich imidazole ring .
Imidazole Ring Reactivity
The imidazole moiety undergoes characteristic reactions:
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N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts at the N-1 position.
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Coordination chemistry : Serves as a ligand for transition metals (e.g., Mn²⁺, Zn²⁺), forming complexes used in catalytic oxidation reactions .
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Acid-base behavior : The ring’s nitrogen atoms participate in protonation/deprotonation equilibria (pKₐ ≈ 6.95 for the pyrrole-type nitrogen), influencing solubility and reactivity .
Biological Activity and Derivatives
While not a direct reaction, structural modifications of this compound yield bioactive derivatives:
Table 2: Antifungal Activity of Key Derivatives
| Derivative | MIC against C. albicans (µmol/mL) | Reference |
|---|---|---|
| Parent compound | 0.18 | |
| O-4-Chlorobenzoyl oxime | 0.0054 | |
| Fluconazole (control) | >1.63 |
The oxime derivative (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime shows 300-fold greater potency than fluconazole, attributed to enhanced membrane permeability and target binding .
Stability and Degradation
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Thermal decomposition : Degrades above 200°C, releasing HCl and forming imidazole-containing polymers.
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Hydrolytic stability : Stable in neutral aqueous solutions but undergoes slow hydrolysis under strongly acidic/basic conditions, cleaving the C-O bond.
Scientific Research Applications
Chemistry
The compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new compounds with desired properties.
Table 1: Common Reactions of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride
| Reaction Type | Description | Example Products |
|---|---|---|
| Oxidation | Hydroxyl group oxidized to carbonyl | 3-(1H-imidazol-4-yl)propanal |
| Reduction | Imidazole ring reduced | Reduced imidazole derivatives |
| Substitution | Hydroxyl group replaced by halides | Various substituted imidazole derivatives |
Research has demonstrated that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. It has been studied extensively for its effectiveness against Candida species, which are responsible for numerous fungal infections.
Case Study: Anti-Candida Activity
A study evaluated various derivatives of 3-(1H-imidazol-4-yl)propan-1-ol against Candida albicans. Compounds synthesized from this base showed superior antifungal activity compared to traditional treatments like fluconazole. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.0054 µmol/mL, significantly lower than fluconazole's MIC of >1.6325 µmol/mL .
Table 2: Anti-Candida Activity of Derivatives
| Compound | MIC (µmol/mL) | Comparison with Fluconazole |
|---|---|---|
| Compound A | 0.0054 | More potent |
| Compound B | 0.0805 | Comparable |
| Fluconazole | >1.6325 | Reference |
Pharmaceutical Development
Due to its biological properties, this compound is being investigated for its potential therapeutic effects in drug development. The unique structure allows it to interact with various biological targets, making it a candidate for new antifungal agents and other therapeutic applications .
Industrial Applications
In the pharmaceutical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a non-ionic organic buffering agent facilitates cell culture processes within a pH range of 6 to 8.5, enhancing the stability and efficacy of biological experiments .
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-4-yl)propan-1-ol hydrochloride involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomers: Positional Variations on the Imidazole Ring
- 3-(1H-Imidazol-5-yl)propan-1-ol
This isomer differs in the substitution position on the imidazole ring (5-position instead of 4-position). Synthesized via hydrothermal methods, it exhibits distinct reactivity due to electronic differences between imidazole ring positions. For example, the 5-position is less nucleophilic than the 4-position, affecting its interaction with biological targets .
Amine-Functionalized Analogs: Enhanced Bioactivity
- 1-(1H-Imidazol-4-yl)-3-phenylpropan-2-amine Dihydrochloride (CAS: 1423029-50-8)
This compound introduces an amine group and a phenyl substituent, increasing its molecular weight to 237.73 g/mol (C₁₂H₁₆ClN₃). The amine group enables hydrogen bonding with biological targets, while the phenyl ring enhances lipophilicity, improving blood-brain barrier penetration. Such modifications are critical for central nervous system-targeting drugs .
Nitroimidazole Derivatives: Pharmacological Relevance
- Ternidazole Hydrochloride (3-(2-Methyl-5-nitroimidazol-1-yl)propan-1-ol HCl)
The addition of a nitro group at the 5-position of the imidazole ring confers antiprotozoal activity. Ternidazole’s molecular formula is C₇H₁₂ClN₃O₃ (MW: 229.64 g/mol). The nitro group generates reactive intermediates under anaerobic conditions, making it effective against parasites like Giardia .
Salts and Solubility: Impact of Counterions
- 3-[2-(4-Methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine Trihydrochloride (CAS: 1423029-03-1) This compound (C₁₃H₁₉Cl₃N₄O) contains three hydrochloride groups, significantly increasing solubility in aqueous media compared to mono- or dihydrochloride salts. Such salts are advantageous for intravenous formulations .
Biological Activity
3-(1H-imidazol-4-yl)propan-1-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazole ring, a three-carbon chain, and a hydroxyl group. Its chemical formula is , with a molecular weight of approximately 142.16 g/mol. The presence of the imidazole moiety is critical as it is often associated with various biological activities, including antimicrobial, antifungal, and anticancer properties .
Antimicrobial and Antifungal Properties
Research indicates that compounds containing imidazole rings exhibit notable antimicrobial and antifungal activities. For example, studies have shown that derivatives of this compound demonstrate efficacy against Candida albicans, a common fungal pathogen. In one study, specific derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole, indicating strong antifungal potential .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies revealed that this compound can induce cytotoxic effects in various cancer cell lines while showing relatively low toxicity to normal cells. For instance, compounds derived from this structure have been tested against A549 human lung adenocarcinoma cells, demonstrating a reduction in cell viability comparable to standard chemotherapeutic agents like cisplatin .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Modulation : Imidazole derivatives can modulate enzyme activity involved in metabolic pathways, which may contribute to their therapeutic effects.
- Cell Signaling Interference : These compounds can interfere with cellular signaling pathways, affecting processes such as proliferation and apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest that imidazole-containing compounds may exhibit antioxidant properties, further enhancing their therapeutic potential .
Research Findings
A summary of key findings from recent studies on the biological activity of this compound is presented in the table below:
Case Studies
In one notable case study, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against various cell lines. The results indicated that certain substitutions on the imidazole ring enhanced cytotoxicity while maintaining selectivity for cancerous over non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents that minimize side effects .
Q & A
Q. How can computational tools predict the reactivity of this compound in novel reactions or biological targets?
- Answer :
- DFT calculations : Model transition states for nucleophilic attack at the imidazole C-2 position (e.g., using Gaussian09).
- Molecular docking : AutoDock Vina predicts binding affinities to histamine receptors (e.g., H₃ or H₄ subtypes).
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~0.5, indicating moderate lipophilicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
